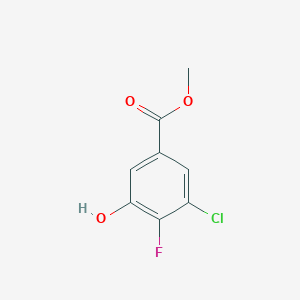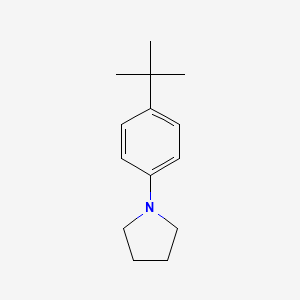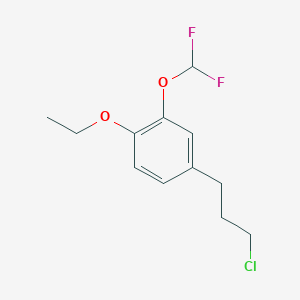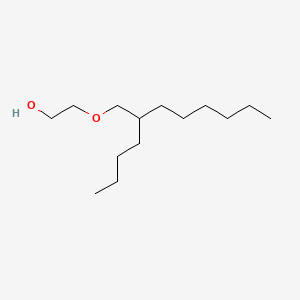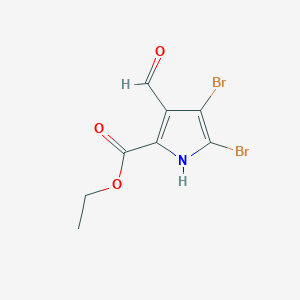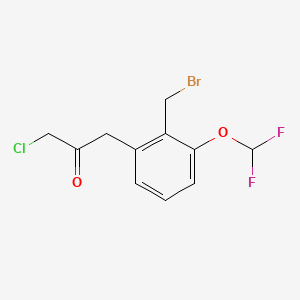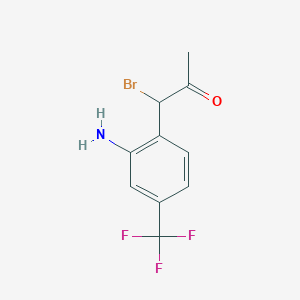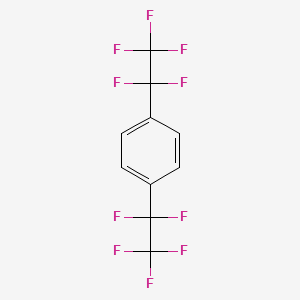
2-(4-Methoxyphenyl)pyrimidine-5-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both pyrimidine and methoxyphenyl groups in its structure makes it a versatile intermediate in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the palladium-catalyzed borylation of 2-(4-methoxyphenyl)pyrimidine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), ligands (e.g., triphenylphosphine), and solvents (e.g., toluene or ethanol).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it an essential reagent in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to create bioconjugates and fluorescent probes
Medicine
In medicinal chemistry, (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is employed in the synthesis of potential drug candidates. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its role in the development of new materials with unique properties is of significant interest.
Wirkmechanismus
The mechanism of action of (2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, resulting in the formation of a new carbon-carbon bond.
Reductive Elimination: The final step involves the reductive elimination of the palladium complex, releasing the coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,4-Dimethoxypyrimidin-5-yl)boronic acid
- (2-Methoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
Uniqueness
(2-(4-Methoxyphenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a pyrimidine ring and a methoxyphenyl group. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various synthetic applications. Its ability to participate in Suzuki-Miyaura coupling with high efficiency and selectivity sets it apart from other boronic acids.
Eigenschaften
Molekularformel |
C11H11BN2O3 |
|---|---|
Molekulargewicht |
230.03 g/mol |
IUPAC-Name |
[2-(4-methoxyphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H11BN2O3/c1-17-10-4-2-8(3-5-10)11-13-6-9(7-14-11)12(15)16/h2-7,15-16H,1H3 |
InChI-Schlüssel |
QWPJGSCJFHAZIY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)C2=CC=C(C=C2)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




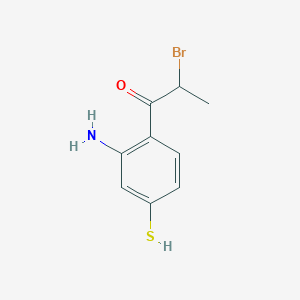
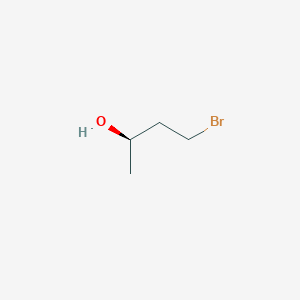
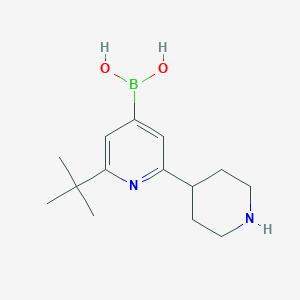
![(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14073741.png)
